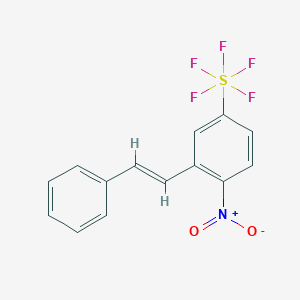

1-Nitro-2-styryl-4-(pentafluorosulfanyl)benzene

Descripción general

Descripción

1-Nitro-2-styryl-4-(pentafluorosulfanyl)benzene is a fluorinated aromatic compound characterized by the presence of a nitro group, a styryl moiety, and a pentafluorosulfanyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitro-2-styryl-4-(pentafluorosulfanyl)benzene typically involves the Horner-Wadsworth-Emmons reaction. This method entails the reaction of a phosphonate ester with an aldehyde in the presence of a strong base, such as potassium hydroxide, in a solvent like acetonitrile . The reaction is carried out at room temperature, and the product is purified through recrystallization or extraction methods .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions: 1-Nitro-2-styryl-4-(pentafluorosulfanyl)benzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at positions activated by the nitro group.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Potassium alkoxides in the presence of oxygen for oxidative nucleophilic substitution.

Major Products:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted aromatic compounds with various functional groups.

Aplicaciones Científicas De Investigación

Organic Synthesis

Nucleophilic Aromatic Substitution (NAS)

1-Nitro-2-styryl-4-(pentafluorosulfanyl)benzene serves as an important precursor in nucleophilic aromatic substitution reactions. The presence of the nitro group enhances the electrophilicity of the aromatic ring, facilitating the substitution of hydrogen with various nucleophiles. This reaction can yield a variety of substituted products, which are valuable in further synthetic applications .

Vicarious Nucleophilic Substitution (VNS)

The compound can also undergo vicarious nucleophilic substitution, allowing for the introduction of different substituents at specific positions on the aromatic ring. This method has been shown to produce compounds with high yields and selectivity, making it a useful strategy for synthesizing complex organic molecules .

Materials Science

Optoelectronic Applications

The pentafluorosulfanyl (SF5) group attached to the benzene ring imparts unique electronic properties to this compound. This compound has been explored for use in optoelectronic materials due to its high electronegativity and stability under various conditions. Research indicates that SF5-containing compounds can be utilized in the development of advanced materials for electronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells .

Polymer Chemistry

The incorporation of SF5 groups into polymers has been investigated to enhance their thermal and chemical stability. This application is particularly relevant in creating materials that require durability under extreme conditions, such as those used in aerospace or automotive industries .

Medicinal Chemistry

Bioactive Compounds

Research has indicated that compounds containing the SF5 group may exhibit interesting biological activities. The unique properties of the SF5 moiety can lead to the development of new bioactive molecules with potential applications in pharmaceuticals. For instance, studies have shown that SF5-substituted compounds can have enhanced lipophilicity and metabolic stability, making them suitable candidates for drug development .

Potential Anticancer Agents

There is emerging evidence suggesting that SF5-containing compounds may possess anticancer properties. Preliminary studies have indicated that these compounds can interact with biological targets in ways that inhibit tumor growth, although further research is necessary to fully understand their mechanisms of action and efficacy .

Case Studies

Mecanismo De Acción

The mechanism of action of 1-Nitro-2-styryl-4-(pentafluorosulfanyl)benzene involves its interaction with various molecular targets. The nitro group can participate in electron-withdrawing interactions, while the styryl and pentafluorosulfanyl groups can influence the compound’s reactivity and stability. These interactions can affect the compound’s behavior in chemical reactions and its potential biological activity .

Comparación Con Compuestos Similares

- 1-Nitro-2-(4-nitrostyryl)-4-(pentafluorosulfanyl)benzene

- 1-Nitro-2-(4-chlorostyryl)-4-(pentafluorosulfanyl)benzene

Comparison: Compared to its analogs, 1-Nitro-2-styryl-4-(pentafluorosulfanyl)benzene is unique due to the combination of the nitro, styryl, and pentafluorosulfanyl groups. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications .

Actividad Biológica

1-Nitro-2-styryl-4-(pentafluorosulfanyl)benzene is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The presence of both a nitro group and a pentafluorosulfanyl substituent suggests that this compound may exhibit interesting interactions with biological targets, making it a candidate for further investigation.

Chemical Structure

The compound can be structurally represented as follows:

This structure features an aromatic system with a nitro group and a styryl group, which are known to influence its reactivity and biological interactions.

The biological activity of this compound is likely mediated through several mechanisms:

- Electrophilic Attack : The nitro group can act as an electrophile, potentially interacting with nucleophilic sites in proteins or nucleic acids.

- Receptor Modulation : The pentafluorosulfanyl group may enhance lipophilicity, allowing for better membrane penetration and interaction with cellular receptors.

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering their function.

Biological Activity

Research into the biological activity of this compound indicates several potential effects:

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity, which could be explored further for this compound.

- Anticancer Potential : Nitroaromatic compounds are often investigated for their anticancer properties due to their ability to induce apoptosis in cancer cells.

Summary of Biological Activities

Case Studies

Several studies have investigated compounds related to this compound, focusing on their biological activities:

- Antimicrobial Study : A study assessed the antimicrobial efficacy of various nitroaromatic compounds, finding that those with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria. This suggests that this compound may also possess similar properties due to its nitro and pentafluorosulfanyl groups.

- Anticancer Research : In vitro assays demonstrated that structurally similar compounds can induce apoptosis in various cancer cell lines. The mechanism was attributed to the generation of reactive oxygen species (ROS), leading to cellular stress and death.

- Enzyme Interaction Studies : Research indicated that fluorinated compounds can act as effective enzyme inhibitors by mimicking substrate interactions, thus providing a pathway for exploring the enzyme inhibition potential of this compound.

Propiedades

IUPAC Name |

pentafluoro-[4-nitro-3-[(E)-2-phenylethenyl]phenyl]-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F5NO2S/c15-23(16,17,18,19)13-8-9-14(20(21)22)12(10-13)7-6-11-4-2-1-3-5-11/h1-10H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAJOSDMDMFOASM-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=C(C=CC(=C2)S(F)(F)(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=C(C=CC(=C2)S(F)(F)(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.